2-(Azetidin-3-yl)-6-chloropyridine

Description

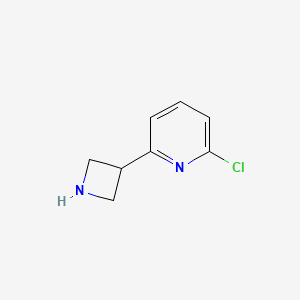

2-(Azetidin-3-yl)-6-chloropyridine is a heterocyclic compound featuring a pyridine ring substituted with a chlorine atom at the 6-position and an azetidine (a 4-membered saturated nitrogen-containing ring) at the 2-position.

Properties

Molecular Formula |

C8H9ClN2 |

|---|---|

Molecular Weight |

168.62 g/mol |

IUPAC Name |

2-(azetidin-3-yl)-6-chloropyridine |

InChI |

InChI=1S/C8H9ClN2/c9-8-3-1-2-7(11-8)6-4-10-5-6/h1-3,6,10H,4-5H2 |

InChI Key |

QWBDGXWSXJZJAH-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CN1)C2=NC(=CC=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azetidin-3-yl)-6-chloropyridine typically involves the following steps:

-

Formation of the Azetidine Ring: : The azetidine ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of 3-chloropyridine with azetidine-3-carboxylic acid under basic conditions to form the desired azetidine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can ensure consistent quality and scalability of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(Azetidin-3-yl)-6-chloropyridine can undergo various types of chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

Major Products

Substitution: Formation of 2-(Azetidin-3-yl)-6-alkoxypyridine or 2-(Azetidin-3-yl)-6-aminopyridine.

Oxidation: Formation of this compound N-oxide.

Reduction: Formation of this compound derivatives with reduced functional groups.

Scientific Research Applications

Chemistry

In chemistry, 2-(Azetidin-3-yl)-6-chloropyridine is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology

The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents.

Medicine

In medicinal chemistry, this compound derivatives are explored for their potential as pharmaceutical agents. Their ability to modulate specific biological pathways can lead to the development of new drugs for various diseases.

Industry

In the industrial sector, the compound is used in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its reactivity and versatility make it valuable for various applications.

Mechanism of Action

The mechanism of action of 2-(Azetidin-3-yl)-6-chloropyridine depends on its specific application. In biological systems, it may interact with enzymes, receptors, or other molecular targets to exert its effects. For example, it can inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridine Ring

Azetidine vs. Acetyl Substituents

3-Acetyl-6-chloropyridine (CAS 36357-38-7)

- Structure : Pyridine with 6-Cl and 3-acetyl groups.

- Key Differences : The acetyl group (electron-withdrawing) reduces basicity compared to the azetidine (electron-donating). This impacts reactivity in nucleophilic substitutions.

- Applications : Intermediate in agrochemicals and pharmaceuticals. Higher lipophilicity than azetidine analogs may limit aqueous solubility .

2-(Azetidin-3-yl)-6-chloropyridine

Positional Isomerism in Azetidine Attachment

- 2-(Azetidin-1-yl)-6-chloro-4-methyl-3-nitropyridine (CAS 1956306-97-0)

- Structure : Pyridine with 6-Cl, 4-methyl, 3-nitro, and 1-azetidinyl groups.

- Key Differences : The nitro group (strong electron-withdrawing) and methyl substituent increase steric hindrance and alter electronic distribution. The azetidin-1-yl attachment (vs. 3-yl) may influence conformational flexibility .

Functional Group Modifications

A. Silyl-Protected Chloropyridines ()

- Examples :

- 2-(tert-Butyldimethylsilyl)-6-chloropyridine

- 4-(tert-Butyldimethylsilyl)-2-chloropyridine

- Comparison :

B. Ester and Acid Derivatives ()

- Examples :

- Methyl 2-(6-chloropyridin-3-yl)acetate (CAS 197376-47-9)

- 2-(6-Chloropyridin-3-yl)acetamide (CAS 433336-90-4)

- Comparison :

Research Findings and Implications

- Bioactivity Potential: Azetidine-containing compounds (e.g., ) are prevalent in kinase inhibitors, implying that this compound could serve as a scaffold for anticancer or anti-inflammatory agents .

- Limitations : The lack of direct pharmacological data for this compound necessitates further studies on its ADMET (absorption, distribution, metabolism, excretion, toxicity) profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.